Methyl 3-chloro-6-methylpicolinate
Description
Methyl 3-chloro-6-methylpicolinate (CAS 343781-52-2) is a pyridine derivative with a methyl ester group at the 2-position, a chlorine substituent at the 3-position, and a methyl group at the 6-position. Its molecular formula is C₈H₈ClNO₂, and it has a molecular weight of 185.61 g/mol . This compound is primarily used as a pharmaceutical intermediate due to its structural versatility, enabling modifications for drug discovery and development .
Properties
IUPAC Name |
methyl 3-chloro-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMSHWQPOAENN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189250 | |
| Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894074-83-0 | |
| Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894074-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-6-methylpicolinate can be synthesized through several methods. One common approach involves the chlorination of 6-methylpicolinic acid followed by esterification. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The resulting 3-chloro-6-methylpicolinic acid is then esterified using methanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-6-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Derivatives such as 3-azido-6-methylpicolinate or 3-thio-6-methylpicolinate.
Oxidation: 3-chloro-6-methylpicolinic acid.
Reduction: 3-chloro-6-methylpicolinyl alcohol.
Scientific Research Applications
Methyl 3-chloro-6-methylpicolinate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-chloro-6-methylpicolinate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The chlorine and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity for different molecular targets .
Comparison with Similar Compounds
Key Properties:
- Structure : Pyridine ring with substituents at positions 2 (ester), 3 (Cl), and 6 (CH₃).
- Applications : Serves as a precursor in synthesizing bioactive molecules, agrochemicals, and ligands for metal catalysis .
Comparison with Similar Compounds
The following table summarizes structural analogs, their properties, and applications:
Structural and Functional Differences
Positional Isomerism :
- This compound vs. Methyl 6-chloro-3-methylpicolinate (CAS 850864-54-9): These isomers differ in the positions of the Cl and CH₃ groups. The 3-Cl,6-CH₃ configuration in the former may enhance steric effects in reactions compared to the 6-Cl,3-CH₃ isomer .
Functional Group Variations: Ethyl 3-chloro-6-(trifluoromethyl)picolinate (CAS 1214332-53-2) replaces the methyl group with a trifluoromethyl (CF₃) group, increasing hydrophobicity and metabolic stability, making it suitable for agrochemicals . Methyl 6-amino-3-chloropicolinate (CAS 1256835-20-7) substitutes the 6-CH₃ with an amino (NH₂) group, enabling nucleophilic reactions for antibiotic synthesis .
Ester vs. Carboxylic Acid :
Physicochemical Properties
Boiling Point/Solubility :
- Stability: Compounds with electron-withdrawing groups (e.g., Cl, CF₃) exhibit greater stability under acidic conditions compared to amino-substituted analogs .
Biological Activity
Methyl 3-chloro-6-methylpicolinate is a derivative of picolinic acid, which has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate enzyme activities by binding to their active sites, thereby influencing metabolic pathways. The specific mechanisms can vary based on the derivative's structure and intended application.
Enzyme Interaction
Research indicates that this compound may act as an enzyme inhibitor. For instance, it could inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . Such interactions can lead to altered pharmacokinetics of co-administered drugs, potentially affecting their efficacy and safety.
Biological Applications
- Medicinal Chemistry : The compound shows promise in drug development, particularly for antimicrobial and anticancer applications. Its derivatives may exhibit significant biological activities against various pathogens and cancer cell lines.
- Agrochemical Development : this compound is also utilized in the synthesis of agrochemicals, such as herbicides and pesticides, indicating its utility beyond medicinal applications.
- Cellular Studies : In vitro studies have been conducted to assess the compound's effects on cellular processes, including apoptosis and metabolic regulation. These studies help elucidate the compound's role in cellular signaling pathways .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >64 µg/mL |
The study concluded that structural modifications could enhance its antimicrobial efficacy further.
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, with IC50 values indicating effective dose ranges for therapeutic applications.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
These findings support the potential use of this compound in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
